4-Dimethylphosphorylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylphosphorylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H10ClO3PS It is characterized by the presence of a dimethylphosphoryl group and a benzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylphosphorylbenzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts, or by the action of chlorosulfonic acid on benzene.
Reaction with Dimethylphosphoryl Chloride: The benzenesulfonyl chloride is then reacted with dimethylphosphoryl chloride in the presence of a suitable solvent, such as dichloromethane, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylphosphorylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, reaction with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Dimethylphosphorylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 4-Dimethylphosphorylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chlorine atom. The dimethylphosphoryl group can also participate in similar reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the dimethylphosphoryl group.
4-Trifluoromethylbenzenesulfonyl Chloride: Contains a trifluoromethyl group instead of the dimethylphosphoryl group.
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in organic synthesis.
Uniqueness: 4-Dimethylphosphorylbenzenesulfonyl chloride is unique due to the presence of both sulfonyl and phosphoryl groups, which impart distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
4-dimethylphosphorylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClO3PS/c1-13(2,10)7-3-5-8(6-4-7)14(9,11)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWWVXLRRMCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.